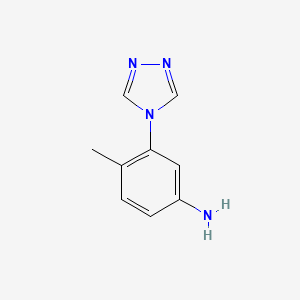

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline

Vue d'ensemble

Description

4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline , also known by its chemical formula C<sub>9</sub>H<sub>10</sub>N<sub>3</sub> , is a compound with intriguing properties. Let’s explore further.

Synthesis Analysis

The synthesis of this compound involves the reaction of aniline (C<sub>6</sub>H<sub>5</sub>NH<sub>2</sub>) with 4-methyl-4H-1,2,4-triazole. The resulting product is the target compound, which possesses both aromatic and triazole moieties. The synthetic route may vary, but this fundamental reaction forms the core of its preparation.

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline reveals a fused triazole ring attached to an aniline group. The triazole ring imparts unique electronic properties, making this compound interesting for various applications.

Chemical Reactions Analysis

This compound can participate in diverse chemical reactions due to its functional groups. For instance:

- Acylation : The amino group in aniline can undergo acylation reactions.

- Substitution Reactions : The triazole ring may undergo nucleophilic substitution reactions.

- Oxidation/Reduction : The aromatic system can be oxidized or reduced under appropriate conditions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature.

- Solubility : It may dissolve in certain solvents.

- Color : The compound’s color can vary.

- Stability : Consider its stability under different conditions.

Applications De Recherche Scientifique

1. Triazole Derivatives in Heterocyclic Chemistry

M. Nikpour and H. Motamedi (2015) explored the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, leading to various triazole derivatives with potential significance in heterocyclic chemistry. This work demonstrates the versatility of triazole compounds in synthesizing novel heterocyclic compounds (Nikpour & Motamedi, 2015).

2. Triazole Analogs in Microtubule-Binding Agents

Kristin Odlo et al. (2010) synthesized 1,2,3-triazole analogs of combretastatin A-4, highlighting the role of triazole derivatives in developing microtubule-binding agents. This research underscores the potential of triazole compounds in cancer therapy and drug development (Odlo et al., 2010).

3. Photoluminescent Copper(I) Complexes

Gerald F. Manbeck et al. (2011) worked on heteroleptic copper(I) complexes incorporating amido-triazole, demonstrating triazole derivatives' significance in developing photoluminescent materials. Such research opens avenues in material science, particularly in light-emitting applications (Manbeck et al., 2011).

4. Triazole-Based Schiff Base for Aniline Recognition

M. S. Kumar et al. (2011) investigated a triazole-based Schiff base for selective detection of toxic aromatic amines like aniline. This research indicates the utility of triazole compounds in developing selective sensors for environmental and health applications (Kumar et al., 2011).

5. Cholinesterase Inhibitors from Triazole Derivatives

U. Mohsen (2012) synthesized triazole and triazolothiadiazine derivatives as cholinesterase inhibitors, highlighting their potential applications in treating neurological disorders such as Alzheimer’s (Mohsen, 2012).

Safety And Hazards

- Toxicity : Assess its toxicity profile.

- Handling Precautions : Proper lab practices are essential.

- Environmental Impact : Consider its impact on the environment.

Orientations Futures

Research avenues include:

- Biological Activity : Investigate its potential as an antimicrobial, antifungal, or anticancer agent.

- Materials Science : Explore its use in organic electronics or catalysis.

- Drug Development : Assess its pharmacological properties.

Propriétés

IUPAC Name |

4-methyl-3-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(10)4-9(7)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNPQSHIMCQHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

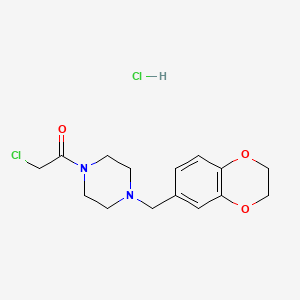

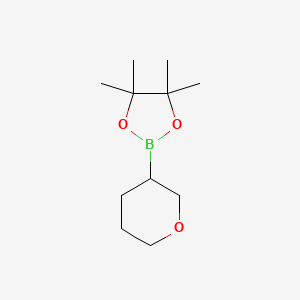

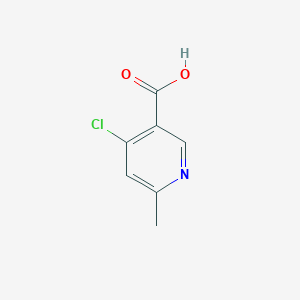

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)

![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)

![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)

![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)